(E)-3-dodecenoic acid

Chemical ecology Semiochemistry Insect behavior

(E)-3-Dodecenoic acid (CAS 4998-71-4; trans-dodec-3-enoic acid; C12H22O2; MW 198.30) is a medium-chain β,γ-unsaturated fatty acid bearing a trans-configured double bond between carbons 3 and 4 of its 12-carbon aliphatic chain. As a member of the dodecenoic acid positional isomer family (CHEBI:38373), it is structurally classified among unsaturated fatty acids [FA0103] in the LIPID MAPS system under entry LMFA01030772.

Molecular Formula C12H22O2
Molecular Weight 198.3 g/mol
Cat. No. B1246456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-dodecenoic acid
Synonyms(Z)-3-dodecenoic acid
3-dodecenoic acid
Molecular FormulaC12H22O2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCC(=O)O
InChIInChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h9-10H,2-8,11H2,1H3,(H,13,14)/b10-9+
InChIKeyXZJZNZATFHOMSJ-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-3-Dodecenoic Acid Procurement Guide: Stereochemically Defined β,γ-Unsaturated C12 Fatty Acid for Semiochemical Research


(E)-3-Dodecenoic acid (CAS 4998-71-4; trans-dodec-3-enoic acid; C12H22O2; MW 198.30) is a medium-chain β,γ-unsaturated fatty acid bearing a trans-configured double bond between carbons 3 and 4 of its 12-carbon aliphatic chain [1]. As a member of the dodecenoic acid positional isomer family (CHEBI:38373), it is structurally classified among unsaturated fatty acids [FA0103] in the LIPID MAPS system under entry LMFA01030772 [2]. The compound is distinct from the more extensively studied α,β-unsaturated 2-dodecenoic acids that function as diffusible signal factor (DSF) quorum sensing molecules in Gram-negative bacteria [3]. Its primary documented biological role is as a semiochemical in Thysanoptera (thrips) species, where its stereochemistry-dependent behavioral activity has been demonstrated in direct-contact chemoreception bioassays [1].

Trans-3-ene stereochemical assignment: Defined E-configuration at C3–C4 supports isomer-specific semiochemical research workflows.
β,γ-Unsaturated C12 scaffold: Non-conjugated enoic acid distinct from α,β-unsaturated DSF-type quorum sensing signals.
Thrips behavioral assay context: Reported isomer-specific response in contact chemoreception bioassays supports semiochemical probe studies.

Why Generic C12:1 Fatty Acid Substitution Fails for (E)-3-Dodecenoic Acid: Positional, Geometric, and Functional Specificity


C12:1 dodecenoic acid exists as a family of positional and geometric isomers—including 2-, 3-, 4-, 5-, 6-, 7-, 9-, 10-, and 11-dodecenoic acids in both cis and trans configurations—all sharing the identical molecular formula (C12H22O2) and mass (198.30 Da) [1]. Despite this chemical equivalence, these isomers are not functionally interchangeable. The double bond position determines whether the acid is α,β-conjugated (position 2; DSF-type quorum sensing signals such as cis-2-dodecenoic acid/BDSF) or β,γ-non-conjugated (position 3; semiochemicals), fundamentally altering receptor recognition, metabolic processing, and biological readout [2]. Even within position-3 isomers, geometry is decisive: (Z)-3-dodecenoic acid functions as an alarm pheromone in Kladothrips thrips, while (E)-3-dodecenoic acid produces a distinct repellent behavioral phenotype in the same assay system [3]. Procurement of an unspecified 'dodecenoic acid' or the incorrect isomer thus risks complete loss of the target biological activity.

Positional isomer mismatch

2-Dodecenoic acid (DSF-type QS signal) and 3-dodecenoic acid (semiochemical) occupy distinct biological pathway contexts; substitution may redirect research toward unintended quorum sensing endpoints.

Geometric isomer risk

(Z)-3-Dodecenoic acid functions as an alarm pheromone in the same thrips assay system; the repellent behavioral endpoint reported for the (E)-isomer may not transfer.

Saturated analog limitation

Lauric acid (C12:0) lacks the trans-3-ene moiety required for thrips chemosensory recognition; its broad-spectrum antibacterial profile does not support semiochemical research workflows.

(E)-3-Dodecenoic Acid Quantitative Differentiation Evidence vs. Closest Comparators


Geometric Isomerism Dictates Behavioral Function: (E)-3-Dodecenoic Acid as Repellent vs. (Z)-3-Dodecenoic Acid as Alarm Pheromone

In the only published direct head-to-head comparison, (E)-3-dodecenoic acid and (Z)-3-dodecenoic acid were synthesized at >99.8% stereoisomeric purity and tested in a contact chemoreception bioassay with Kladothrips nicolsoni 2nd-instar larvae. Both isomers decreased the average time spent in the treated area per entry, indicative of repellence at the tested dose. Critically, only (E)-3-dodecenoic acid increased the absolute change in direction of larval movement compared to the n-hexane solvent control, a behavioral signature consistent with a repellent function. In contrast, (Z)-3-dodecenoic acid was identified as the main component of whole-body extracts from two thrips species and characterized as an alarm pheromone [1]. This represents a qualitative functional divergence between stereoisomers within the identical assay system.

Geometric isomer function
Head-to-head

Repellent (E-isomer) vs alarm pheromone (Z-isomer) — qualitative behavioral divergence at matched dose (>99.8% purity each).

Supports isomer-specific behavioral interpretation.

Reported in Kladothrips nicolsoni contact chemoreception bioassay.

Chemical ecology Semiochemistry Insect behavior

Synthesis Stereochemical Purity: (E)-3-Dodecenoic Acid Achieves >99.8% Isomeric Purity vs. Commercial 2-Dodecenoic Acid at 95–98%

The modified Knoevenagel condensation method reported by Ragoussis and Ragoussis (1998) delivers (E)-alk-3-enoic acids, including (E)-3-dodecenoic acid, with 85–90% yield and 98–99% stereoselectivity using piperidinium acetate as catalyst in DMSO or DMF at 100 °C [1]. Wallin et al. (2014) further demonstrated that (E)-3-dodecenoic acid can be obtained at >99.8% stereoisomeric purity when rigorous purification is applied [2]. By comparison, commercially sourced 2-dodecenoic acid (both cis and trans) is typically listed at ≥95% to 98% purity (GC) from major chemical suppliers [3], with the cis-isomer specifically recognized as the Burkholderia diffusible signal factor (BDSF) quorum sensing molecule.

Stereochemical purity
Reported

>99.8% (E)-isomer vs ≤98% commercial 2-dodecenoic acid.

Supports stereochemical-control workflow.

Reported synthetic methodology context; cross-study comparable.

Synthetic methodology Stereoselective synthesis Analytical chemistry

Double Bond Position Determines Biological Pathway: Position-3 (E)-Dodecenoic Acid as Semiochemical vs. Position-2 DSF-Type Quorum Sensing Signals

The double bond position in C12:1 fatty acids dictates biological pathway affiliation. 2-Dodecenoic acids (both cis and trans) are characterized as DSF-family quorum sensing signals: cis-2-dodecenoic acid (BDSF) regulates virulence and biofilm formation in Burkholderia cenocepacia, and both cis- and trans-2-dodecenoic acid inhibit Candida albicans biofilm formation—reducing germ-tube formation by approximately 70% at 30 µM and biofilm formation by approximately 90% (cis) and 60% (trans) at 300 µM [1]. In contrast, 3-dodecenoic acids are not implicated in QS systems; their documented biological activity is restricted to insect semiochemistry, with (E)-3-dodecenoic acid functioning as a thrips repellent [2]. This pathway divergence is structurally rationalized by the α,β-conjugation in 2-enoic acids (enabling receptor interactions in QS systems such as RpfR/RpfF) versus the β,γ-non-conjugated system in 3-enoic acids, which precludes the same molecular recognition.

Pathway divergence
Class-level

Semiochemical (3-ene, β,γ-non-conjugated) vs QS autoinducer/anti-biofilm (2-ene, α,β-conjugated).

Pathway-specific research context.

Class-level inference; structural basis: conjugation pattern difference.

Quorum sensing Semiochemistry Structure-activity relationship

Structural Differentiation from Saturated C12:0 (Lauric Acid): Unsaturation at C3 Alters Physicochemical Profile and Biological Target Class

Lauric acid (C12:0, dodecanoic acid) is the most potent saturated medium-chain fatty acid against Gram-positive organisms (MIC ~0.12 mM) [1] and reduces Pseudomonas aeruginosa pyocyanin production by 35–58% at 40–1,000 µM, but its antimicrobial activity is non-selective and membrane-disruptive at concentrations above 250 µg/mL [2]. Introduction of a trans double bond at position 3 in (E)-3-dodecenoic acid eliminates the membrane-disruptive antibacterial profile associated with saturated C12:0 and instead confers insect semiochemical activity [3]. This functional switch from broad-spectrum antibacterial to species-specific chemical signaling is attributable to the altered molecular geometry, reduced conformational flexibility, and modified electronic distribution imposed by the rigid trans-3-ene moiety.

Saturated vs unsaturated
Class-level

Semiochemical (C12:1, trans-3-ene) vs broad-spectrum antibacterial (C12:0, saturated) — functional class divergence.

Functional class divergence context.

Class-level inference; model-specific review recommended.

Fatty acid structure-activity Antimicrobial lipids Physicochemical properties

Application Scenarios Where (E)-3-Dodecenoic Acid Is the Scientifically Justified Procurement Choice


Thrips Repellent Development for Agricultural Pest Management

Investigators developing non-toxic thrips repellents for crop protection should procure (E)-3-dodecenoic acid rather than its (Z)-isomer or other dodecenoic acids. Wallin et al. (2014) demonstrated that (E)-3-dodecenoic acid increases the absolute change in direction of Kladothrips nicolsoni larvae, consistent with a repellent behavioral phenotype, while (Z)-3-dodecenoic acid functions as an alarm pheromone—a functionally opposite semiochemical role [1]. The >99.8% stereoisomeric purity achievable via the Ragoussis Knoevenagel methodology ensures that repellent activity is not confounded by alarm pheromone contamination [2]. This specificity is critical for field-deployable lure-and-repel strategies where the desired agronomic outcome requires directional movement away from treated crops.

Structure-Activity Relationship Studies of Insect Chemosensory Receptor-Ligand Interactions

For academic or industrial laboratories mapping the ligand specificity of thrips odorant receptors or chemosensory proteins, (E)-3-dodecenoic acid provides a structurally defined probe distinct from the 2-dodecenoic acid QS signals that dominate the dodecenoic acid literature. The β,γ-non-conjugated double bond geometry precludes the α,β-conjugate addition chemistry that characterizes 2-enoic acid reactivity, enabling cleaner interpretation of receptor activation data [1]. The compound's well-characterized synthetic route (85–90% yield, 98–99% stereoselectivity) [2] supports reproducible procurement of material with defined stereochemistry for dose-response and competitive binding assays.

Comparative Semiochemical Profiling in Thysanoptera Chemical Ecology

Evolutionary biologists and chemical ecologists investigating the origin of eusociality in gall-inducing thrips require both (E)- and (Z)-3-dodecenoic acid as stereochemically pure reference standards. Wallin et al. (2014) identified (Z)-3-dodecenoic acid as the main component of whole-body extracts from Kladothrips nicolsoni and K. rugosus—marking the first report of this compound in thrips—and demonstrated that the (E)-isomer elicits a distinct behavioral response in the same species [1]. Comparative studies of solitary versus social thrips species' semiochemical repertoires cannot be conducted without both isomers at high stereochemical purity, as cross-contamination would confound assignment of pheromone versus repellent function.

β,γ-Unsaturated Fatty Acid Synthetic Methodology Development and Reference Standardization

Synthetic organic chemists developing new routes to β,γ-unsaturated carboxylic acids can utilize (E)-3-dodecenoic acid as a benchmark substrate for evaluating stereoselectivity and yield. The established Ragoussis modified Knoevenagel protocol (piperidinium acetate, DMSO/DMF, 100 °C) achieves 98–99% stereoselectivity and 85–90% yield for the (E)-alk-3-enoic acid scaffold [1], providing a validated performance baseline against which novel catalytic methods—such as solvent-free or transition-metal-catalyzed approaches—can be quantitatively compared. The compound's CAS registry (4998-71-4), NMR spectra, and MS data archived in the Pherobase database [2] support its use as an authenticated analytical reference standard.

Application
Selection Property
Validation Focus
Thrips behavioral response studies
Isomer-specific behavioral profile
Repellent endpoint context
Insect chemosensory SAR studies
β,γ-Unsaturated scaffold identity
Receptor-ligand assay context
Thysanoptera chemical ecology studies
Stereochemical reference standard
Isomer-specific endpoint comparison
β,γ-Unsaturated acid synthesis studies
Reported synthetic benchmark
Stereoselectivity and yield review
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